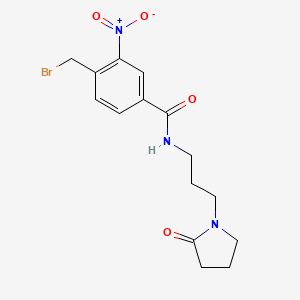![molecular formula C18H18N2O B12899810 9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole CAS No. 89905-55-5](/img/structure/B12899810.png)
9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole is a compound that features a carbazole moiety linked to a dihydrooxazole ring via a propyl chain. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole typically involves the reaction of 9H-carbazole with a suitable propylating agent, followed by cyclization to form the dihydrooxazole ring. Common reagents include alkyl halides for the propylation step and various catalysts to facilitate the cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Alcohol derivatives of the dihydrooxazole ring.
Substitution: Various substituted carbazole derivatives.
科学研究应用
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with optoelectronic properties.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
相似化合物的比较
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: A polymer with similar carbazole functionality used in memory devices.
Carbazole-3,6-dione: An oxidized derivative of carbazole with distinct chemical properties.
Uniqueness
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole is unique due to its combination of carbazole and dihydrooxazole moieties, providing a balance of electronic properties and chemical reactivity. This makes it particularly valuable in applications requiring both stability and functionality .
属性
CAS 编号 |
89905-55-5 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC 名称 |
2-(3-carbazol-9-ylpropyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H18N2O/c1-3-8-16-14(6-1)15-7-2-4-9-17(15)20(16)12-5-10-18-19-11-13-21-18/h1-4,6-9H,5,10-13H2 |
InChI 键 |
JATVKQJQPLSNGT-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=N1)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


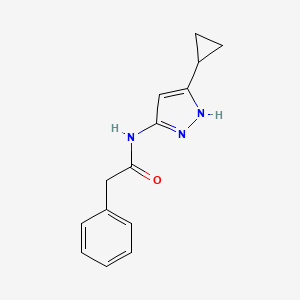
![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

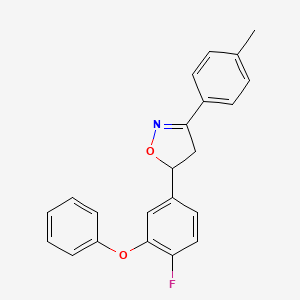
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)
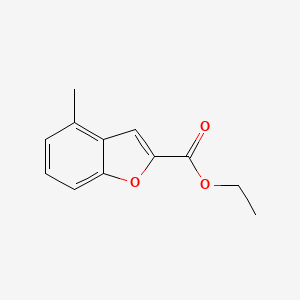
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
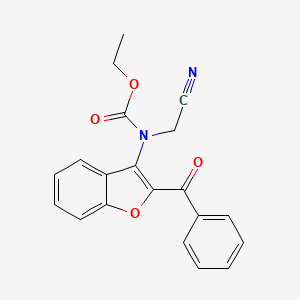
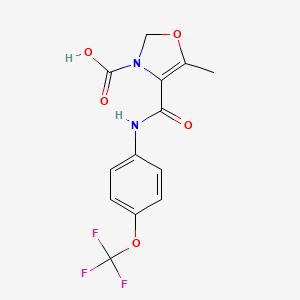
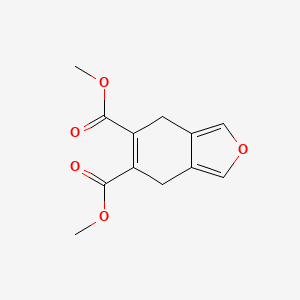
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
